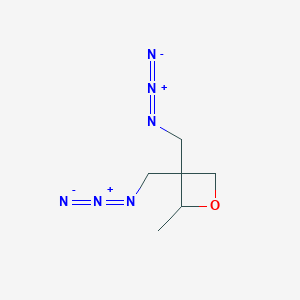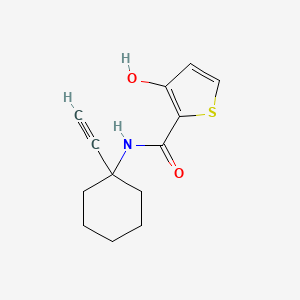
3,3-Bis(azidomethyl)-2-methyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(azidomethyl)-2-methyloxetane is a chemical compound known for its energetic properties. It is an oxetane monomer that is frequently used in the production of energetic propellant binders and plasticizers . This compound is characterized by the presence of azido groups, which contribute to its high energy content and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Bis(azidomethyl)-2-methyloxetane can be synthesized through the bromination of pentaerythritol and metriol using a mixture of hydrobromic, acetic, and sulfuric acids. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to form the oxetane ring and replace the bromide substituents with azide ions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and controlled reaction conditions ensures the efficient formation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(azidomethyl)-2-methyloxetane undergoes various chemical reactions, including:
Thermal Decomposition: The compound decomposes thermally, with the main weight loss step coinciding with the exothermic dissociation of the azido groups in the side chain.
Polymerization: It can be polymerized using boron trifluoride-dimethyl ether complex/diol initiator systems.
Common Reagents and Conditions
Thermal Decomposition: This reaction typically requires elevated temperatures to initiate the exothermic dissociation of the azido groups.
Major Products Formed
Scientific Research Applications
3,3-Bis(azidomethyl)-2-methyloxetane has a wide range of applications in scientific research, including:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3,3-Bis(azidomethyl)-2-methyloxetane involves the exothermic dissociation of the azido groups, which releases a significant amount of energy. This process is controlled by competitive reactions of intramolecular cyclization and intermolecular cross-linking . The azido groups play a crucial role in the compound’s energetic properties, making it a valuable component in the formulation of high-energy materials.
Comparison with Similar Compounds
Similar Compounds
3-Azidomethyl-3-methyloxetane: Another azidomethyl-substituted oxetane that shares similar energetic properties.
3,3-Bis(azidomethyl)oxetane: A closely related compound with similar applications in energetic materials.
Uniqueness
3,3-Bis(azidomethyl)-2-methyloxetane stands out due to its specific molecular structure, which includes both azido groups and an oxetane ring. This combination imparts unique energetic properties and makes it particularly suitable for use in high-energy materials and propellants .
Properties
CAS No. |
850532-36-4 |
|---|---|
Molecular Formula |
C6H10N6O |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3,3-bis(azidomethyl)-2-methyloxetane |
InChI |
InChI=1S/C6H10N6O/c1-5-6(4-13-5,2-9-11-7)3-10-12-8/h5H,2-4H2,1H3 |
InChI Key |
LUBNMSQFXJADHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CO1)(CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)

![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)




![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)

![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)
![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
